Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans
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Overview
Description
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans is a fluorophore-labeled peptide. It is composed of a sequence of amino acids: leucine, glycine, glycine, glycine, alanine, and is labeled with the fluorophores Dabsyl and Edans. This compound is primarily used to test the peptidase activity of the LasA protease of Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Dabsyl and Edans fluorophores are attached to the peptide at specific positions during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteases.
Oxidation and Reduction: The fluorophores Dabsyl and Edans can undergo redox reactions under specific conditions
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using specific proteases like LasA protease.
Oxidation and Reduction: Chemical reagents such as hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction
Major Products Formed
Hydrolysis: Shorter peptide fragments and free amino acids.
Oxidation and Reduction: Modified fluorophores with altered fluorescence properties
Scientific Research Applications
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans has several scientific research applications:
Biochemistry: Used to study the activity of proteases, particularly LasA protease from Pseudomonas aeruginosa.
Molecular Biology: Employed in assays to monitor enzyme activity and protein interactions.
Medical Research: Utilized in the development of diagnostic tools and therapeutic agents targeting bacterial infections
Mechanism of Action
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans functions by serving as a substrate for the LasA protease. The enzyme cleaves the peptide bond, resulting in a change in fluorescence due to the separation of the Dabsyl and Edans fluorophores. This change in fluorescence can be measured to determine the activity of the protease .
Comparison with Similar Compounds
Similar Compounds
Dabsyl-Gly-Gly-Gly-Ala-Edans: A shorter peptide with similar fluorophore labeling.
Dabsyl-Leu-Gly-Gly-Ala-Edans: Another variant with a different peptide sequence
Uniqueness
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans is unique due to its specific sequence and dual fluorophore labeling, which provides high sensitivity and specificity for detecting protease activity .
Properties
Molecular Formula |
C41H52N10O10S2 |
---|---|
Molecular Weight |
909.0 g/mol |
IUPAC Name |
5-[2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C41H52N10O10S2/c1-26(2)22-35(50-62(57,58)31-18-14-29(15-19-31)49-48-28-12-16-30(17-13-28)51(4)5)41(56)46-24-38(53)44-23-37(52)45-25-39(54)47-27(3)40(55)43-21-20-42-34-10-6-9-33-32(34)8-7-11-36(33)63(59,60)61/h6-19,26-27,35,42,50H,20-25H2,1-5H3,(H,43,55)(H,44,53)(H,45,52)(H,46,56)(H,47,54)(H,59,60,61)/t27-,35-/m0/s1 |
InChI Key |
DYLWQNIQCBWTCW-UXCMTWRGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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